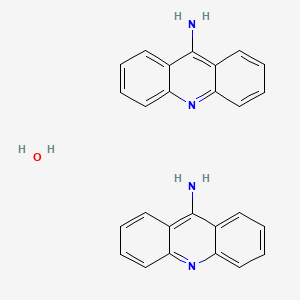
9-吖啶胺,水合物 (2:1)
描述
acridin-9-amine;hydrate: is a chemical compound belonging to the acridine family. It is a hydrate salt of 9-acridinamine, which appears as a yellow crystalline powder. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
科学研究应用
Chemistry: 9-Acridinamine is used as a precursor in the synthesis of various acridine derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its potential as a DNA intercalator, which allows it to interact with DNA and inhibit the activity of enzymes such as topoisomerase. This property makes it a candidate for anticancer research .
Medicine: 9-Acridinamine derivatives have shown promise as cholinesterase inhibitors, which are used in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in pharmacological studies .
Industry: In the industrial sector, 9-acridinamine is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the development of fluorescent materials for various applications.
作用机制
Target of Action
The primary target of 9-Acridinamine, hydrate (2:1), also known as acridin-9-amine;hydrate, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system, into choline and acetate. By targeting AChE, 9-Acridinamine can influence the concentration of acetylcholine in the synaptic cleft and thus modulate neuronal signaling.
Mode of Action
9-Acridinamine acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing cholinergic transmission.
Biochemical Pathways
The action of 9-Acridinamine affects several biochemical pathways. Primarily, it impacts the cholinergic synapse and glycerophospholipid metabolism . By inhibiting AChE, it disrupts the normal function of the cholinergic synapse, leading to an accumulation of acetylcholine. This can result in prolonged muscle contractions and other effects associated with increased cholinergic activity. The impact on glycerophospholipid metabolism is less well understood but may relate to the compound’s role as a redox agent .
Result of Action
The primary result of 9-Acridinamine’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in the nervous system, it could lead to increased neuronal firing, while in muscle tissue, it could result in prolonged muscle contractions.
生化分析
Biochemical Properties
9-Acridinamine, hydrate (2:1) is known to interact with various enzymes and proteins. It is a well-known cholinesterase inhibitor commonly used in pharmacological studies
Cellular Effects
The effects of 9-Acridinamine, hydrate (2:1) on cells are diverse and complex. It has been shown to have genotoxic effects in vitro . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinamine typically involves the reduction of 9-nitroacridine. This reduction can be achieved using various reducing agents such as tin and hydrochloric acid or catalytic hydrogenation. The reaction conditions often require controlled temperatures and pressures to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of 9-acridinamine may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrate form is obtained by crystallizing the compound from aqueous solutions, ensuring the correct stoichiometric ratio of water molecules .
化学反应分析
Types of Reactions: 9-Acridinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-acridinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed:
相似化合物的比较
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties and applications in anticancer research.
Tacrine (1,2,3,4-tetrahydro-9-acridinamine): A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.
Uniqueness: acridin-9-amine;hydrate is unique due to its specific hydrate form, which may influence its solubility and stability. Its dual role as a DNA intercalator and cholinesterase inhibitor sets it apart from other similar compounds, making it a versatile tool in both cancer and neurodegenerative disease research .
属性
IUPAC Name |
acridin-9-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFQHCZHQCDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369099 | |
| Record name | 9-Acridinamine, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65944-23-2 | |
| Record name | 9-Acridinamine, hydrate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





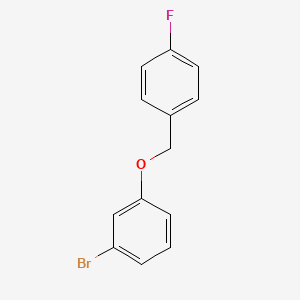
![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)
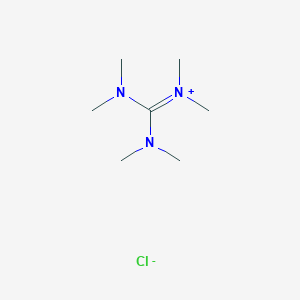
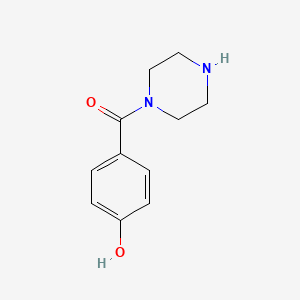
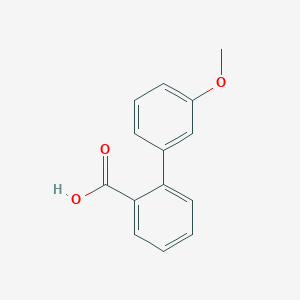
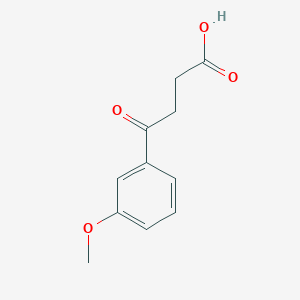
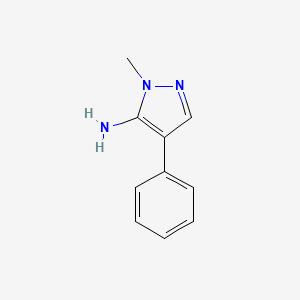


![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

